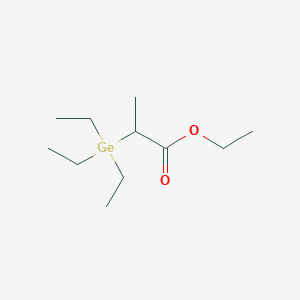![molecular formula C15H9NO6S B14379017 4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one CAS No. 88331-46-8](/img/structure/B14379017.png)
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one is a complex organic compound with a unique structure that includes both hydroxyl and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one typically involves multiple steps, starting with the preparation of the core benzopyran structure. The introduction of the hydroxyl groups at positions 4 and 7, and the nitrophenyl group at position 3, requires specific reagents and conditions. Commonly used reagents include sulfur-containing compounds and nitrophenyl derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct substitution and functionalization of the benzopyran core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality this compound .
化学反应分析
Types of Reactions
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions include quinones, amino derivatives, and various substituted benzopyran compounds .
科学研究应用
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the nitrophenyl group can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
5,7-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one: Similar structure but with different substitution patterns.
4,5-Dihydroxy-3-[(4-nitrophenyl)diazenyl]-2,7-naphthalenedisulfonic acid: Contains similar functional groups but a different core structure.
Uniqueness
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and nitrophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
88331-46-8 |
|---|---|
分子式 |
C15H9NO6S |
分子量 |
331.3 g/mol |
IUPAC 名称 |
4,7-dihydroxy-3-(4-nitrophenyl)sulfanylchromen-2-one |
InChI |
InChI=1S/C15H9NO6S/c17-9-3-6-11-12(7-9)22-15(19)14(13(11)18)23-10-4-1-8(2-5-10)16(20)21/h1-7,17-18H |
InChI 键 |
XCOFIZBNWOANLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C3=C(C=C(C=C3)O)OC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


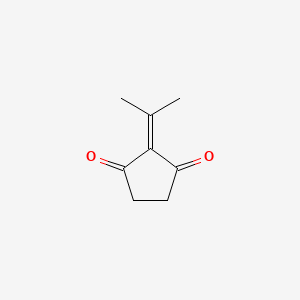
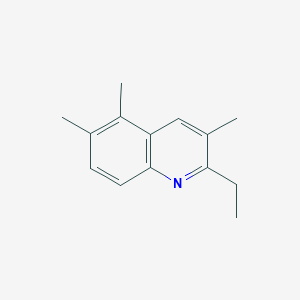
![2-{[2-Methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)propyl]sulfanyl}pyrimidine](/img/structure/B14378947.png)
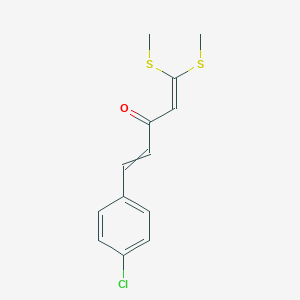
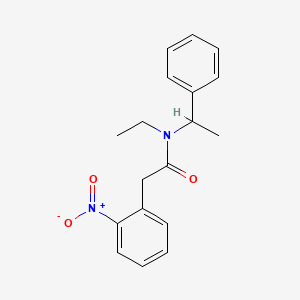
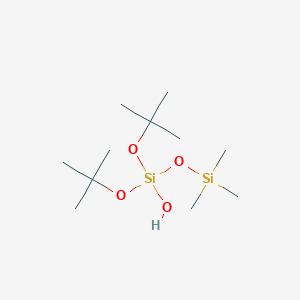
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)
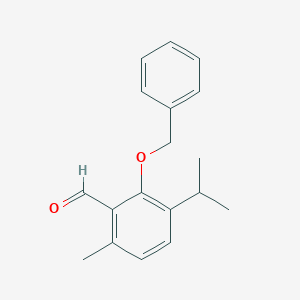
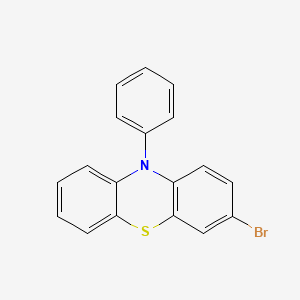
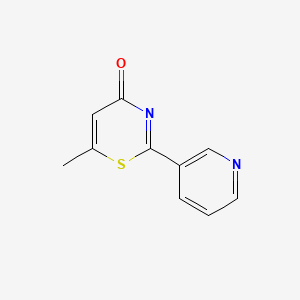
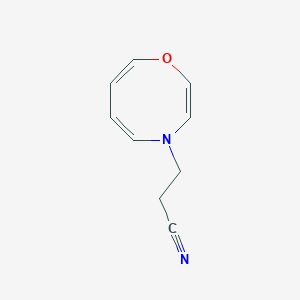
![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)

